molecular formula C18H27NO2 B13773184 5-(2'-Methylpiperidino)pentyl benzoate CAS No. 64050-33-5

5-(2'-Methylpiperidino)pentyl benzoate

Cat. No.: B13773184
CAS No.: 64050-33-5
M. Wt: 289.4 g/mol
InChI Key: ONEJOFKVJCCUOT-UHFFFAOYSA-N
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Description

5-(2’-Methylpiperidino)pentyl benzoate is an organic compound with the molecular formula C18H27NO2 It is a derivative of benzoic acid and contains a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2’-Methylpiperidino)pentyl benzoate typically involves the esterification of benzoic acid with 5-(2’-Methylpiperidino)pentanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 5-(2’-Methylpiperidino)pentyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2’-Methylpiperidino)pentyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

5-(2’-Methylpiperidino)pentyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2’-Methylpiperidino)pentyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and benzoate moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2’-Methylpiperidino)pentyl acetate
  • 5-(2’-Methylpiperidino)pentyl propionate
  • 5-(2’-Methylpiperidino)pentyl butyrate

Uniqueness

5-(2’-Methylpiperidino)pentyl benzoate is unique due to its specific ester linkage and the presence of a benzoate group. This structural feature imparts distinct chemical and physical properties, making it suitable for particular applications where other similar compounds may not be as effective.

Properties

CAS No.

64050-33-5

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

5-(2-methylpiperidin-1-yl)pentyl benzoate

InChI

InChI=1S/C18H27NO2/c1-16-10-6-8-14-19(16)13-7-3-9-15-21-18(20)17-11-4-2-5-12-17/h2,4-5,11-12,16H,3,6-10,13-15H2,1H3

InChI Key

ONEJOFKVJCCUOT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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